molecular formula C18H27N3O3 B5404552 N-[2-(4-morpholinyl)ethyl]-4-(4-morpholinylmethyl)benzamide

N-[2-(4-morpholinyl)ethyl]-4-(4-morpholinylmethyl)benzamide

Katalognummer B5404552
Molekulargewicht: 333.4 g/mol
InChI-Schlüssel: LDDUHOSWNUQJSE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(4-morpholinyl)ethyl]-4-(4-morpholinylmethyl)benzamide, also known as Neratinib, is a small molecule inhibitor that targets the tyrosine kinase receptor ErbB2 (HER2). It was developed by Puma Biotechnology and approved by the US Food and Drug Administration (FDA) in 2017 for the treatment of HER2-positive breast cancer.

Wirkmechanismus

N-[2-(4-morpholinyl)ethyl]-4-(4-morpholinylmethyl)benzamide inhibits the activity of the HER2 receptor by irreversibly binding to the receptor and preventing its dimerization with other HER family receptors. This leads to the inhibition of downstream signaling pathways such as the PI3K/AKT and MAPK pathways, which are involved in cell proliferation and survival. By inhibiting these pathways, N-[2-(4-morpholinyl)ethyl]-4-(4-morpholinylmethyl)benzamide induces cell cycle arrest and apoptosis in HER2-positive cancer cells.
Biochemical and Physiological Effects
N-[2-(4-morpholinyl)ethyl]-4-(4-morpholinylmethyl)benzamide has been shown to have potent antitumor activity both in vitro and in vivo. It has been demonstrated to inhibit the growth of HER2-positive breast cancer cells and to induce apoptosis in these cells. In addition, N-[2-(4-morpholinyl)ethyl]-4-(4-morpholinylmethyl)benzamide has been shown to overcome resistance to other HER2-targeted therapies such as trastuzumab and lapatinib. However, N-[2-(4-morpholinyl)ethyl]-4-(4-morpholinylmethyl)benzamide has also been associated with some adverse effects such as diarrhea, nausea, and fatigue.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of N-[2-(4-morpholinyl)ethyl]-4-(4-morpholinylmethyl)benzamide is its potency in inhibiting HER2 activity. This makes it a valuable tool for studying the role of HER2 in cancer progression and for investigating the mechanisms of resistance to HER2-targeted therapies. However, one of the limitations of N-[2-(4-morpholinyl)ethyl]-4-(4-morpholinylmethyl)benzamide is its irreversible binding to the HER2 receptor, which makes it difficult to study the effects of reversible inhibition. In addition, N-[2-(4-morpholinyl)ethyl]-4-(4-morpholinylmethyl)benzamide has been associated with some adverse effects, which can limit its use in certain experimental settings.

Zukünftige Richtungen

There are several future directions for the study of N-[2-(4-morpholinyl)ethyl]-4-(4-morpholinylmethyl)benzamide. One area of research is the development of combination therapies that can enhance the efficacy of N-[2-(4-morpholinyl)ethyl]-4-(4-morpholinylmethyl)benzamide in treating HER2-positive breast cancer. Another area of research is the investigation of the mechanisms of resistance to N-[2-(4-morpholinyl)ethyl]-4-(4-morpholinylmethyl)benzamide and the development of strategies to overcome this resistance. Furthermore, N-[2-(4-morpholinyl)ethyl]-4-(4-morpholinylmethyl)benzamide has shown potential in treating other types of cancer, and further studies are needed to explore its efficacy in these cancers. Finally, there is a need for the development of new analogs of N-[2-(4-morpholinyl)ethyl]-4-(4-morpholinylmethyl)benzamide that can overcome its limitations and improve its potency and selectivity.

Synthesemethoden

N-[2-(4-morpholinyl)ethyl]-4-(4-morpholinylmethyl)benzamide is synthesized through a multistep process that involves the reaction of 4-(4-morpholinylmethyl)benzaldehyde with 2-(4-morpholinyl)ethylamine in the presence of a reducing agent. The resulting intermediate is then treated with a coupling reagent to form the final product, N-[2-(4-morpholinyl)ethyl]-4-(4-morpholinylmethyl)benzamide. The purity of the compound is ensured by various purification techniques such as column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

N-[2-(4-morpholinyl)ethyl]-4-(4-morpholinylmethyl)benzamide has been extensively studied for its efficacy in treating HER2-positive breast cancer. It has been shown to inhibit the growth of HER2-positive breast cancer cells both in vitro and in vivo. In addition to breast cancer, N-[2-(4-morpholinyl)ethyl]-4-(4-morpholinylmethyl)benzamide has also been investigated for its potential in treating other types of cancer such as lung, colorectal, and ovarian cancer. Furthermore, N-[2-(4-morpholinyl)ethyl]-4-(4-morpholinylmethyl)benzamide has been studied for its ability to overcome resistance to other HER2-targeted therapies such as trastuzumab and lapatinib.

Eigenschaften

IUPAC Name

N-(2-morpholin-4-ylethyl)-4-(morpholin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c22-18(19-5-6-20-7-11-23-12-8-20)17-3-1-16(2-4-17)15-21-9-13-24-14-10-21/h1-4H,5-15H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDDUHOSWNUQJSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C2=CC=C(C=C2)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(morpholin-4-yl)ethyl]-4-(morpholin-4-ylmethyl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.